MDMB-FUBINACA metabolite M1 is a synthetic cannabinoid that has garnered attention due to its presence as a significant metabolite of MDMB-FUBINACA, an indazole-based synthetic cannabinoid. This compound is classified within the broader category of new psychoactive substances, specifically synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. The chemical structure of MDMB-FUBINACA metabolite M1 is characterized by its unique molecular arrangement, which influences its biological activity and metabolic pathways.
MDMB-FUBINACA metabolite M1 is derived from the metabolism of MDMB-FUBINACA, which itself is synthesized from methyl indazole-3-carboxylate. The compound is primarily used in research settings as an analytical reference standard for forensic and toxicological studies. It has been classified under synthetic cannabinoids due to its structural similarity to other compounds in this category, such as ADB-FUBINACA and AMB-FUBINACA .
The synthesis of MDMB-FUBINACA metabolite M1 typically involves several steps starting from methyl indazole-3-carboxylate. The most common method includes:
MDMB-FUBINACA metabolite M1 has a molecular formula of C21H22FN3O4, with a molecular weight of approximately 383.1878 g/mol. The structure features an indazole ring system linked to a fluorobenzyl group and a 3,3-dimethylbutanoic acid moiety. Key structural characteristics include:
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
MDMB-FUBINACA metabolite M1 undergoes various metabolic transformations in biological systems, primarily through phase I reactions such as hydroxylation, oxidation, and dealkylation. Key reactions include:
These metabolic pathways are crucial for understanding the pharmacokinetics of MDMB-FUBINACA metabolite M1 and its detection in biological samples .
MDMB-FUBINACA metabolite M1 exerts its effects primarily through interaction with cannabinoid receptors in the central nervous system. The mechanism involves:
Research indicates that MDMB-FUBINACA metabolite M1 may have a higher affinity for cannabinoid receptors compared to its parent compound, potentially leading to enhanced psychoactive effects .
MDMB-FUBINACA metabolite M1 exhibits several notable physical and chemical properties:
Characterization techniques such as differential scanning calorimetry can provide insights into thermal properties, while high-performance liquid chromatography can be used for purity assessment .
MDMB-FUBINACA metabolite M1 serves primarily as an analytical reference standard in scientific research. Its applications include:
Given the ongoing emergence of new psychoactive substances, understanding MDMB-FUBINACA metabolite M1 is critical for public health monitoring and regulatory responses .
Indazole-based synthetic cannabinoid receptor agonists represent a structurally advanced class of new psychoactive substances designed to mimic Δ9-tetrahydrocannabinol effects through potent cannabinoid type 1 receptor activation. These compounds feature a conserved tripartite architecture: an indazole core linked to a pendant amino acid-derived "head" moiety via a carboxamide bridge, with variable "tail" alkyl or fluorinated chains. The integration of tert-leucine or 3-methylvaline head groups (e.g., in MDMB-FUBINACA) confers exceptional CB1 receptor affinity (Ki = 1.14 nM) and functional efficacy, often exceeding endogenous ligands ("superagonism") [3] [9]. This structural evolution directly responds to global legislative controls, with manufacturers systematically modifying tail groups (e.g., 4-fluorobutyl, 4-cyanobutyl) or core heterocycles (indazole vs. indole) to circumvent detection while retaining receptor activity [8].
Table 1: Structural Features of Representative Indazole-Based Synthetic Cannabinoid Receptor Agonists
| Compound | Head Group | Tail Group | CB1 Receptor pKi |
|---|---|---|---|
| MDMB-FUBINACA | Methyl tert-leucinate | 4-Fluorobenzyl | 8.94 ± 0.09 |
| MMB-4CN-BUTINACA | Methyl valinate | 4-Cyanobutyl | 8.30 ± 0.11 |
| MDMB-4F-BUTINACA | Methyl tert-leucinate | 4-Fluorobutyl | 8.75 ± 0.08 |
| AB-4CN-BUTICA | tert-Leucinamide | 4-Cyanobutyl | 7.89 ± 0.13 |
Data derived from systematic pharmacological evaluation of structural analogs [8]
The indazole core enhances metabolic stability compared to earlier indole-based scaffolds, extending half-life in vivo and intensifying psychoactive effects. This stability, combined with nanomolar CB1 receptor potency (EC50 = 0.2668 nM for MDMB-FUBINACA), underlies the severe toxicological burden associated with these compounds [4] [9].
Metabolite M1 (chemical name: 3,3-dimethyl-2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)butanoic acid) arises from O-demethylation of the parent methyl ester group in MDMB-FUBINACA. This primary phase I transformation dominates the compound’s biotransformation, generating a diagnostic biomarker detectable in biological matrices long after parent compound clearance [7] [10]. The reaction is catalyzed by hepatic carboxylesterases (CES1/2) and cytochrome P450 isoforms, yielding a polar carboxylic acid derivative with distinct analytical signatures [5] [10].
Metabolite M1’s forensic utility stems from:
Table 2: Analytical Performance of Metabolite M1 Detection Methods
| Matrix | Analytical Technique | Limit of Detection (ng/mL) | Time Window |
|---|---|---|---|
| Urine | LC-QTOF-MS (untargeted) | 0.1 | >72 hours |
| Serum | UHPLC-HRMS/MS (targeted) | 0.05 | 24–48 hours |
| Liver Tissue | SPE/LC-QE-HF-MS | 0.2 | >48 hours |
Data synthesized from hepatocyte, microsomal, and in vivo studies [7] [10]
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8